molecular formula C17H17N3O3 B8727651 5-(Benzyloxy)-N-methoxy-N-methyl-1H-indazole-3-carboxamide

5-(Benzyloxy)-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Cat. No. B8727651
M. Wt: 311.33 g/mol
InChI Key: IZSRMHIDALJEPM-UHFFFAOYSA-N
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Patent
US09388199B2

Procedure details

The title compound was prepared in a similar manner as described by F. Crestey et al., Tetrahedron 2007, 63, 419-428. To 5-(benzyloxy)-1H-indazole-3-carboxylic acid [177941-16-1](3.50 g, 13.1 mmol) in THF (70 mL) was added N,O-dimethylhydroxylamine (1.40 g, 14.4 mmol). The mixture was cooled to 0° C. before the addition of pyridine (2.30 mL, 28.7 mmol). The solution was stirred at 0° C. for 1.5 h, and then at RT for 1 h. Pyridine (2.10 mL, 26.1 mmol) and EDCl (5.00 g, 26.1 mmol) were added and the mixture was stirred at RT overnight. Water was added to the reaction mixture followed by extraction (×3) with CH2Cl2. The combined organics were washed with saturated aqueous NaHCO3 solution, dried (Phase separator) and concentrated to give the title compound. MS (LC/MS): 312.0 [M+H]+, 334.0 [M+Na]+, 645.1 [2M+Na]+, 310.0 [M−H]−; tR (HPLC conditions e): 4.44 min.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[C:12]2[C:18]([OH:20])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:21][NH:22][O:23][CH3:24].N1C=CC=CC=1.CCN=C=NCCCN(C)C.Cl>C1COCC1.O>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[NH:14][N:13]=[C:12]2[C:18]([N:22]([O:23][CH3:24])[CH3:21])=[O:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=NNC2=CC1)C(=O)O
Name
Quantity
1.4 g
Type
reactant
Smiles
CNOC
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
2.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in a similar manner
WAIT
Type
WAIT
Details
at RT for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction (×3) with CH2Cl2
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
dried (Phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(=NNC2=CC1)C(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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